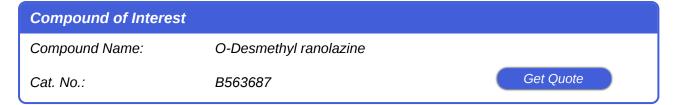


# O-Desmethyl ranolazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



## O-Desmethyl Ranolazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**O-Desmethyl ranolazine**, with the CAS Number 172430-45-4, is the principal O-demethylated metabolite of ranolazine, a medication utilized for the management of chronic stable angina.[1] [2] This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and pharmacological aspects of **O-Desmethyl ranolazine**. It includes a detailed, plausible synthetic route, analytical methodologies for its characterization, and an exploration of its metabolic pathway and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of cardiovascular therapeutics.

### **Chemical Structure and Identification**

**O-Desmethyl ranolazine**, also known as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is structurally analogous to its parent compound, ranolazine, with the exception of a hydroxyl group in place of the methoxy group on the phenoxy ring.[1][3]

Chemical Structure:



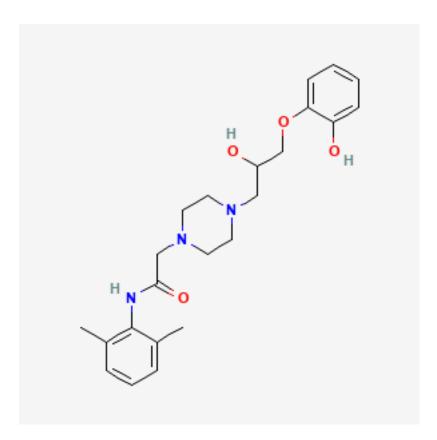


Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]pipera zin-1-yl]acetamide	[1]
CAS Number	172430-45-4	[1]
Molecular Formula	C23H31N3O4	[1]
Molecular Weight	413.51 g/mol	[1]
Synonyms	CVT-2514, o-Desmethyl ranolazine	[1]

# **Physicochemical Properties**



The physicochemical properties of **O-Desmethyl ranolazine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

Property	Value	Reference(s)
Melting Point	48-50°C	[4]
Appearance	White to off-white solid (predicted)	
Solubility	Soluble in DMSO and Ethanol.  Very slightly soluble in water (predicted based on ranolazine solubility)	[5][6]
рКа	Not experimentally determined. Predicted to have basic centers on the piperazine nitrogens.	

## **Synthesis and Experimental Protocol**

While **O-Desmethyl ranolazine** is primarily formed via metabolism, a plausible synthetic route can be derived from the established synthesis of ranolazine. The key modification involves the use of a starting material with a free hydroxyl group on the phenyl ring, which must be protected during the initial reaction steps.

## **Proposed Synthetic Pathway**

The synthesis can be envisioned as a multi-step process involving the preparation of a protected phenoxy epoxide intermediate, followed by coupling with a piperazine derivative, and subsequent deprotection.





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Caption: Proposed synthetic pathway for **O-Desmethyl ranolazine**.

## **Detailed Experimental Protocol (Hypothetical)**

This protocol is a scientifically informed projection based on known chemical reactions for similar molecules.

Step 1: Synthesis of 1-(Benzyloxy)-2-(oxiran-2-ylmethoxy)benzene (Protected Phenoxy Epoxide)

- To a solution of 2-hydroxyphenol in a suitable solvent (e.g., acetone), add potassium carbonate.
- Slowly add benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).
- Work up the reaction to isolate the benzylated phenol.
- Dissolve the protected phenol in a mixture of a suitable solvent (e.g., dioxane) and water.
- Add sodium hydroxide, followed by the dropwise addition of epichlorohydrin at room temperature.



- Reflux the mixture for several hours.
- After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
   Purify by column chromatography if necessary.

#### Step 2: Synthesis of N-(2,6-Dimethylphenyl)-1-piperazineacetamide

- Dissolve 2,6-dimethylaniline in a suitable solvent (e.g., dichloromethane) and cool to 0°C.
- Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.
- Stir the reaction at 0°C for several hours.
- Filter the reaction mixture and wash the solid with cold solvent to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- Suspend the chloroacetamide derivative in ethanol and add an excess of piperazine.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue to obtain N-(2,6-dimethylphenyl)-1-piperazineacetamide.

#### Step 3: Synthesis of Protected **O-Desmethyl Ranolazine**

- Dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide and the protected phenoxy epoxide from Step 1 in a suitable solvent (e.g., isopropanol).
- · Reflux the mixture for several hours.
- Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude protected O-Desmethyl ranolazine.

#### Step 4: Deprotection to Yield O-Desmethyl Ranolazine

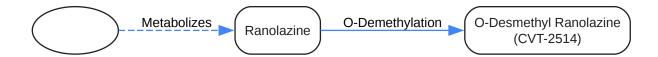
• Dissolve the protected compound from Step 3 in a suitable solvent (e.g., ethanol).



- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to a hydrogen atmosphere (hydrogenation) until the deprotection is complete.
- Filter off the catalyst and concentrate the filtrate to obtain **O-Desmethyl ranolazine**. The final product can be purified by crystallization or column chromatography.

## Metabolism

**O-Desmethyl ranolazine** (CVT-2514) is a major metabolite of ranolazine. The metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.



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Caption: Metabolic conversion of Ranolazine to **O-Desmethyl ranolazine**.

Ranolazine undergoes extensive metabolism, with O-demethylation being one of the key pathways.[2][7] The primary enzyme responsible for this transformation is CYP3A4, with a minor contribution from CYP2D6.[7]

## **Pharmacology**

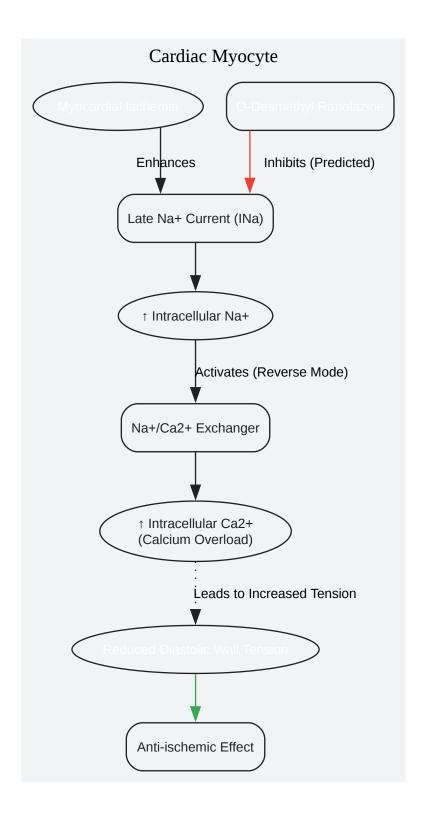
The pharmacological activity of **O-Desmethyl ranolazine** is of significant interest, as metabolites can contribute to the therapeutic effects or side effects of the parent drug.

A study that synthesized five principal metabolites of ranolazine, including **O-Desmethyl** ranolazine (CVT-2514), evaluated their effects on myocardial ischemia in mice. The results indicated that while other metabolites showed some protective effects, the potency of all tested metabolites, including CVT-2514, was less than that of the parent drug, ranolazine.

Given its structural similarity to ranolazine, it is plausible that **O-Desmethyl ranolazine** interacts with similar molecular targets, albeit with potentially different affinities. The primary mechanism of action of ranolazine is the inhibition of the late inward sodium current (INa) in



cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger, which is beneficial in ischemic conditions.





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Caption: Predicted mechanism of action for **O-Desmethyl ranolazine**.

## **Analytical Methodology**

The quantitative analysis of **O-Desmethyl ranolazine**, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. A validated enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS has been developed for the chiral analysis of ranolazine and **O-Desmethyl ranolazine**.

# Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

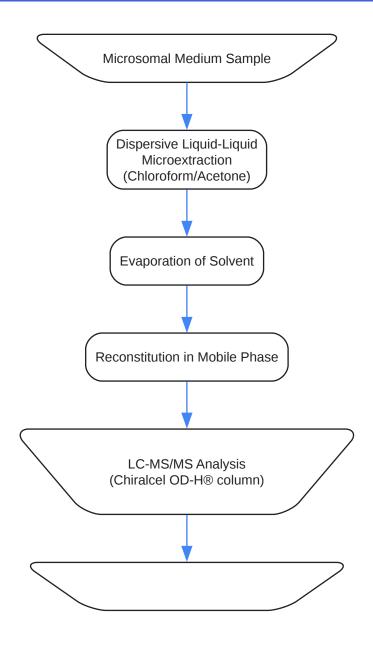
- Analytes are extracted from the microsomal medium.
- Chloroform is used as the extractor solvent.
- Acetone serves as the dispersive solvent.

## **Chromatographic Conditions**

- Column: Chiralcel OD-H® (cellulose tris[3,5-dimethylphenylcarbamate])
- Mobile Phase: Hexane: Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA)
- Flow Rate: 1.0 mL/min
- Detection: MS/MS

This method allows for the simultaneous analysis of the enantiomers of both ranolazine and **O-Desmethyl ranolazine**.





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